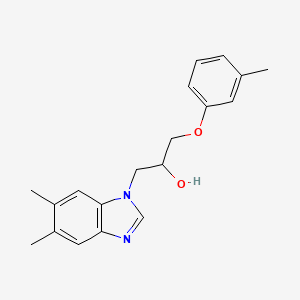![molecular formula C19H20N2O2 B4957501 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinamine](/img/structure/B4957501.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinamine, commonly known as DMPEQ, is a chemical compound that belongs to the class of quinoline derivatives. DMPEQ has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of DMPEQ is not fully understood. However, studies have suggested that DMPEQ exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. DMPEQ has also been found to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
DMPEQ has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. DMPEQ also inhibits the activation of NF-κB, a transcription factor that plays a critical role in inflammation. Additionally, DMPEQ has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce oxidative stress.
実験室実験の利点と制限
DMPEQ has several advantages for lab experiments. It is readily available, stable, and easy to synthesize. DMPEQ is also relatively non-toxic and exhibits low cytotoxicity. However, DMPEQ has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. Additionally, DMPEQ may exhibit some variability in its effects depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for DMPEQ research. One potential direction is to further investigate the mechanism of action of DMPEQ, particularly its effects on various signaling pathways. Additionally, more studies are needed to determine the efficacy of DMPEQ in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to determine the optimal dosage and administration of DMPEQ for therapeutic use. Finally, there is a need for more studies on the potential side effects of DMPEQ and its safety profile.
Conclusion:
In conclusion, DMPEQ is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPEQ has been found to exhibit significant anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. DMPEQ has several advantages for lab experiments, including its availability, stability, and low cytotoxicity. However, it also has some limitations, including its poor solubility in water. Future research directions for DMPEQ include investigating its mechanism of action, determining its efficacy in the treatment of neurodegenerative disorders, and determining its safety profile.
合成法
DMPEQ can be synthesized using several methods, including the Pictet-Spengler reaction, Mannich reaction, and reductive amination. The most commonly used method for synthesizing DMPEQ is the Pictet-Spengler reaction. This reaction involves the condensation of 3,4-dimethoxyphenylacetaldehyde with 2-aminobenzophenone in the presence of a Lewis acid catalyst, such as boron trifluoride diethyl etherate. The resulting product is DMPEQ.
科学的研究の応用
DMPEQ has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, anti-cancer, and neuroprotective effects. DMPEQ has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, DMPEQ has been found to exhibit antifungal and antibacterial properties.
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-22-17-9-7-14(13-18(17)23-2)11-12-20-19-10-8-15-5-3-4-6-16(15)21-19/h3-10,13H,11-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOMLKRZIBGXFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]piperidine](/img/structure/B4957418.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-3,5-dimethyl-2-furamide](/img/structure/B4957424.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B4957438.png)
![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4957441.png)


![5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4957464.png)
![5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4957474.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B4957481.png)
![3-nitro-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4957488.png)
![N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B4957496.png)
![N-[2-(4-pyridinyl)ethyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4957500.png)
